1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1246553-28-5
VCID: VC3321488
InChI: InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

CAS No.: 1246553-28-5

Cat. No.: VC3321488

Molecular Formula: C10H16N2O5

Molecular Weight: 244.24 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid - 1246553-28-5

Specification

CAS No. 1246553-28-5
Molecular Formula C10H16N2O5
Molecular Weight 244.24 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Standard InChI InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
Standard InChI Key PYQDNNRESXVUND-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is characterized by the molecular formula C10H16N2O5 and has a molecular weight of 244.24 g/mol . The compound contains a six-membered piperazine ring with an oxo group at the 5-position, a tert-butoxycarbonyl group at the N1 position, and a carboxylic acid moiety at the 2-position. This structural arrangement creates a molecule with distinct reactivity patterns and conformational properties.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC10H16N2O5
Molecular Weight244.24 g/mol
CAS Registry Number (non-stereospecific)1246553-28-5
CAS Registry Number (S-isomer)1033713-11-9
PubChem CID (non-stereospecific)71607253
PubChem CID (S-isomer)44520132

Stereochemistry

Applications in Pharmaceutical Research and Development

Role in Medicinal Chemistry

The structure of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid suggests several potential applications in medicinal chemistry:

  • As a building block for the development of peptide or peptidomimetic compounds

  • In the synthesis of enzyme inhibitors, particularly those targeting proteases or peptidases

  • For the introduction of conformationally restricted elements into drug candidates

  • As a scaffold for the development of compounds targeting protein-protein interactions

The piperazine ring system is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds. Combined with the carboxylic acid functionality, which provides a point for conjugation to other molecules, this compound offers versatility in drug design applications.

Analytical Characterization

Spectroscopic Properties

The structural features of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid would give rise to characteristic spectroscopic properties that could be used for identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy would reveal distinctive signals for:

    • The tert-butyl group protons (typically as a strong singlet around 1.4-1.5 ppm in ¹H NMR)

    • The piperazine ring protons (complex multiplet patterns depending on conformation)

    • The acidic proton of the carboxylic acid (broad singlet, often in the 10-12 ppm range)

  • Infrared (IR) Spectroscopy would show characteristic absorption bands for:

    • Carboxylic acid C=O stretch (approximately 1700-1725 cm⁻¹)

    • Amide/lactam C=O stretch (approximately 1630-1690 cm⁻¹)

    • Carbamate C=O stretch (approximately 1680-1710 cm⁻¹)

    • O-H stretch of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

  • Mass Spectrometry would provide a molecular ion peak corresponding to the molecular weight of 244.24 g/mol, along with fragmentation patterns characteristic of the functional groups present.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would be the preferred method for analyzing the purity of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid, particularly for distinguishing between stereoisomers. Chiral HPLC columns would be especially valuable for assessing the enantiomeric purity of the (S)-isomer, which appears to be of commercial and research interest .

Related Compounds and Structural Analogs

Structural Variants

Several structural variants of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid exist or could be envisioned, including:

  • (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid: A related compound featuring a piperidine ring instead of piperazine

  • Variants with alternative protecting groups replacing the tert-butoxycarbonyl moiety

  • Derivatives with modified functionality at the 5-position

  • Compounds with additional substituents on the piperazine ring

CompoundMolecular FormulaMolecular WeightRing SystemKey Difference
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acidC10H16N2O5244.24 g/molPiperazineReference compound
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acidC11H17NO5243.26 g/molPiperidineAdditional carbon instead of nitrogen in the ring
1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acidC11H17NO5243.26 g/molPiperidineCarbonyl group at 4-position

Future Research Directions

Synthetic Applications

Future research involving 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid could explore:

  • Novel synthetic methodologies for its preparation, potentially including stereoselective approaches

  • Application in diversity-oriented synthesis for the creation of compound libraries

  • Utilization in the development of peptidomimetics with improved pharmacokinetic properties

  • Integration into convergent synthesis strategies for complex molecular scaffolds

Medicinal Chemistry Applications

Promising directions for medicinal chemistry research include:

  • Investigation of derivatives as potential enzyme inhibitors

  • Exploration of structure-activity relationships for compounds incorporating this scaffold

  • Development of targeted drug delivery systems utilizing the compound's functional groups

  • Evaluation of stereochemical effects on biological activity and selectivity

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